

Artoindonesianin B: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Artoindonesianin B 1*

Cat. No.: B592569

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This technical guide provides an in-depth overview of Artoindonesianin B, a prenylated flavone isolated from the root of *Artocarpus* species. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this natural compound.

Chemical and Physical Properties

Artoindonesianin B is a member of the flavonoid family, a class of secondary metabolites found in plants. The following table summarizes its key chemical identifiers.

Property	Value	Citation
CAS Number	936006-11-0	[Not provided]
Molecular Formula	C ₁₉ H ₁₈ O ₄	[Not provided]
Molecular Weight	310.34 g/mol	[Not provided]
Class	Prenylated Flavone	[Not provided]
Source	Root of <i>Artocarpus champeden</i>	[Not provided]

Biological Activity: Cytotoxicity

Artoindonesianin B has demonstrated cytotoxic activity against murine leukemia (P-388) cells.

[1] The inhibitory concentration (IC_{50}) is a key metric for cytotoxicity, representing the concentration of a substance needed to inhibit a biological process by 50%. While specific IC_{50} values for Artoindonesianin B were not detailed in the readily available literature, related compounds from Artocarpus have shown significant activity. For instance, other flavonoids isolated from Artocarpus species have exhibited potent cytotoxic effects against various cancer cell lines.

Cell Line	Activity	Citation
Murine Leukemia (P-388)	Cytotoxic	[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. The following is a generalized protocol for evaluating the cytotoxicity of a compound like Artoindonesianin B.

1. Cell Culture and Seeding:

- Culture P-388 murine leukemia cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- Seed the cells into 96-well plates at a density of approximately 1×10^5 cells/mL.
- Incubate the plates for 24 hours to allow for cell adherence and stabilization.

2. Compound Treatment:

- Prepare a stock solution of Artoindonesianin B in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution to achieve a range of desired concentrations.
- Add the various concentrations of Artoindonesianin B to the appropriate wells. Include a vehicle control (solvent only) and a negative control (untreated cells).
- Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

- Following the incubation period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
- Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Gently agitate the plates to ensure complete solubilization.

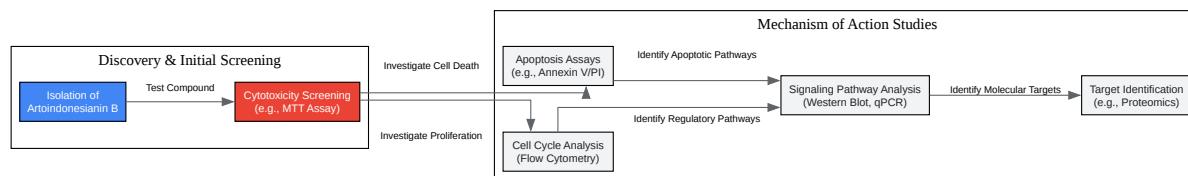
4. Data Acquisition and Analysis:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which Artoindonesianin B exerts its cytotoxic effects have not been extensively elucidated in the available literature. However, flavonoids isolated from the *Artocarpus* genus have been reported to influence various cellular processes. Some related compounds have been shown to inhibit superoxide anion formation and affect nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) protein expression.

Given the lack of specific pathway information for Artoindonesianin B, a general experimental workflow for investigating its mechanism of action is proposed below. This workflow outlines the logical steps from initial screening to more detailed mechanistic studies.



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Caption: Experimental workflow for investigating Artoindonesianin B's cytotoxic effects.

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References

- 1. researchgate.net [researchgate.net]
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